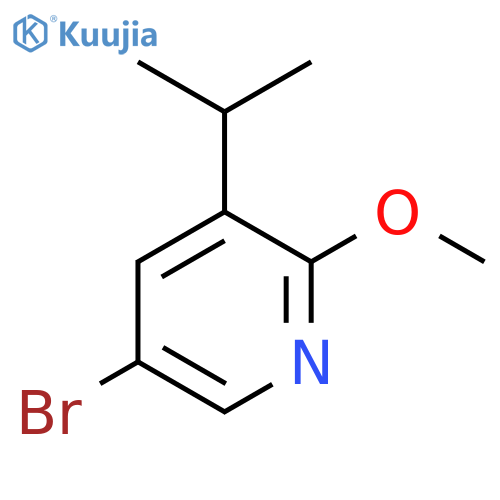

Cas no 1256811-07-0 (5-Bromo-3-isopropyl-2-methoxypyridine)

1256811-07-0 structure

商品名:5-Bromo-3-isopropyl-2-methoxypyridine

CAS番号:1256811-07-0

MF:C9H12BrNO

メガワット:230.10168170929

MDL:MFCD18256158

CID:4782145

5-Bromo-3-isopropyl-2-methoxypyridine 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-3-isopropyl-2-methoxypyridine

-

- MDL: MFCD18256158

- インチ: 1S/C9H12BrNO/c1-6(2)8-4-7(10)5-11-9(8)12-3/h4-6H,1-3H3

- InChIKey: CWRQFSUELABNQY-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C(=C1)C(C)C)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 141

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 22.1

5-Bromo-3-isopropyl-2-methoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 219815-5g |

5-Bromo-2-methoxy-3-(propan-2-yl)pyridine, 95% min |

1256811-07-0 | 95% | 5g |

$4410.00 | 2023-09-06 | |

| Matrix Scientific | 219815-1g |

5-Bromo-2-methoxy-3-(propan-2-yl)pyridine, 95% min |

1256811-07-0 | 95% | 1g |

$1470.00 | 2023-09-06 |

5-Bromo-3-isopropyl-2-methoxypyridine 関連文献

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

1256811-07-0 (5-Bromo-3-isopropyl-2-methoxypyridine) 関連製品

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量